molecular formula C19H31N9O11 B14257627 Glycylglycylglycylglycyl-L-serylglycylglycylglycylglycine CAS No. 315719-46-1

Glycylglycylglycylglycyl-L-serylglycylglycylglycylglycine

Cat. No.: B14257627
CAS No.: 315719-46-1
M. Wt: 561.5 g/mol
InChI Key: COOJHDRHNZQYPH-JTQLQIEISA-N
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Description

Glycylglycylglycylglycyl-L-serylglycylglycylglycylglycine is a synthetic peptide composed of multiple glycine residues and a single serine residue

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Glycylglycylglycylglycyl-L-serylglycylglycylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods: While SPPS is commonly used in research settings, industrial production may involve large-scale liquid-phase peptide synthesis (LPPS) or recombinant DNA technology for producing peptides in microbial systems.

Chemical Reactions Analysis

Types of Reactions: Glycylglycylglycylglycyl-L-serylglycylglycylglycylglycine can undergo various chemical reactions, including:

    Oxidation: The serine residue can be oxidized to form a hydroxyl group.

    Reduction: Reduction reactions can target disulfide bonds if present.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Reagents like N-hydroxysuccinimide (NHS) esters for amine substitution.

Major Products:

    Oxidation: Hydroxylated peptides.

    Reduction: Reduced peptides with free thiol groups.

    Substitution: Modified peptides with new functional groups.

Scientific Research Applications

Glycylglycylglycylglycyl-L-serylglycylglycylglycylglycine has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Industry: Utilized in the development of peptide-based materials and nanotechnology.

Mechanism of Action

The mechanism of action of Glycylglycylglycylglycyl-L-serylglycylglycylglycylglycine involves its interaction with specific molecular targets. The serine residue can participate in hydrogen bonding and catalytic activities, while the glycine residues provide flexibility to the peptide chain. This flexibility allows the peptide to adopt various conformations, facilitating its interaction with different proteins and enzymes.

Comparison with Similar Compounds

    Glycylglycylglycylglycyl-L-serine: Similar structure but with fewer glycine residues.

    Glycylglycylglycylglycyl-L-threonine: Contains a threonine residue instead of serine.

    Glycylglycylglycylglycyl-L-alanine: Contains an alanine residue instead of serine.

Uniqueness: Glycylglycylglycylglycyl-L-serylglycylglycylglycylglycine is unique due to its high glycine content and the presence of a single serine residue. This combination provides a balance of flexibility and functional activity, making it a valuable compound for various research applications.

Properties

CAS No.

315719-46-1

Molecular Formula

C19H31N9O11

Molecular Weight

561.5 g/mol

IUPAC Name

2-[[2-[[2-[[2-[[(2S)-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C19H31N9O11/c20-1-11(30)21-2-12(31)22-4-14(33)25-7-17(36)28-10(9-29)19(39)27-6-16(35)24-3-13(32)23-5-15(34)26-8-18(37)38/h10,29H,1-9,20H2,(H,21,30)(H,22,31)(H,23,32)(H,24,35)(H,25,33)(H,26,34)(H,27,39)(H,28,36)(H,37,38)/t10-/m0/s1

InChI Key

COOJHDRHNZQYPH-JTQLQIEISA-N

Isomeric SMILES

C([C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CN)O

Canonical SMILES

C(C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CN)O

Origin of Product

United States

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